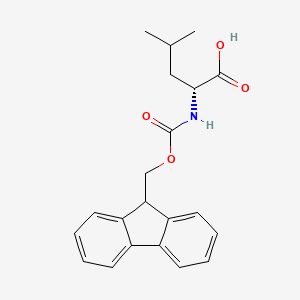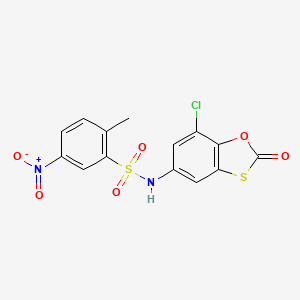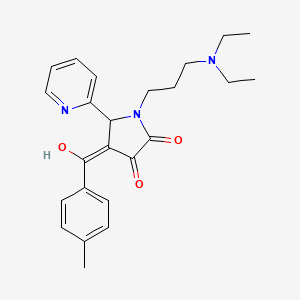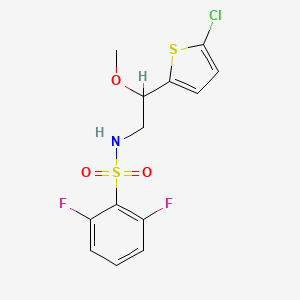
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H22FN5O2 and its molecular weight is 347.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Formulation Development
Development of suitable formulations for early toxicology and clinical studies is a vital application. For instance, in the research of (Burton et al., 2012), a nonionizable and poorly water-soluble compound, similar in structure, was developed into a solubilized, precipitation-resistant formulation to achieve higher plasma concentrations and improve dose proportionality.
Synthesis for Anticancer Evaluation
The synthesis of complex chemical compounds, including those structurally related to the mentioned compound, is extensively researched for anticancer properties. For example, (Gouhar & Raafat, 2015) discusses the synthesis of a compound and its reaction with different nucleophiles for potential anticancer evaluation.
Preclinical Profiling for Mood Disorders
Preclinical profiling to assess the suitability of compounds for clinical trials is another application. The study by (Chrovian et al., 2018) exemplifies this, where compounds with a similar structure were advanced into phase I clinical trials to evaluate safety and tolerability for the treatment of mood disorders.
Antimicrobial and Anticancer Agents
Compounds structurally related to (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone are studied for their potential as antimicrobial and anticancer agents. (Katariya et al., 2021) highlights the synthesis of novel compounds with such potential, underlining the significance of these research endeavors.
Anti-Lung Cancer Activity
Research into specific types of cancer, such as lung cancer, is also a key area. The work by (Hammam et al., 2005) on novel fluoro substituted benzo[b]pyran with anti-lung cancer activity is a pertinent example.
Antimicrobial Activity of Derivatives
Exploring the antimicrobial activity of various chemical derivatives is another application. (Kumar et al., 2012) synthesized a series of compounds showing good antimicrobial activity, illustrating the broad scope of research in this field.
Antimicrobial and Anticancer Properties
Further research on similar compounds for both antimicrobial and anticancer properties is evident in the study by (Hafez et al., 2016). This demonstrates the dual potential of these compounds in medical applications.
Structural Analysis and Physicochemical Properties
In-depth analysis of the molecular structure and physicochemical properties is crucial. For instance, (Huang et al., 2021) conducted a study involving crystallographic, conformational analyses, and density functional theory calculations to understand the properties of similar compounds.
Antimycobacterial Activity
Research into antimycobacterial activity is another significant application. The work of (Sidhaye et al., 2011) synthesizing compounds for this purpose exemplifies the ongoing efforts in this domain.
Anticonvulsant Agents
The development of anticonvulsant agents is another area of research. As shown by (Malik & Khan, 2014), novel compounds structurally related were synthesized and evaluated for their effectiveness as anticonvulsant agents.
Propiedades
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O2/c1-5-13-15(18)16(20-9-19-13)25-12-6-7-23(8-12)17(24)14-10(2)21-22(4)11(14)3/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVZSVGXUYBUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)
![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)
![2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2960067.png)

![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)


![(2E)-4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)but-2-enoic acid](/img/structure/B2960078.png)


![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)


![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)
